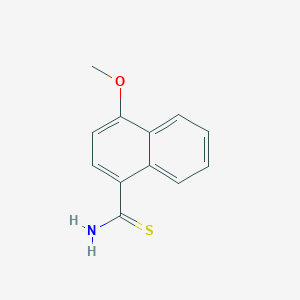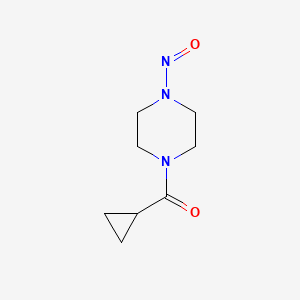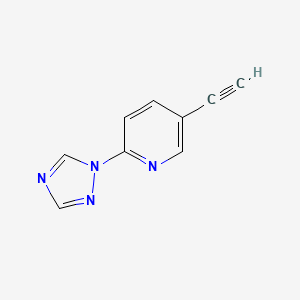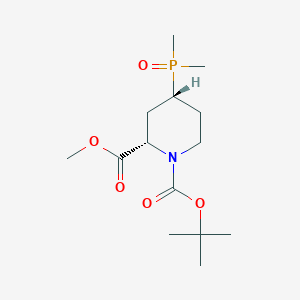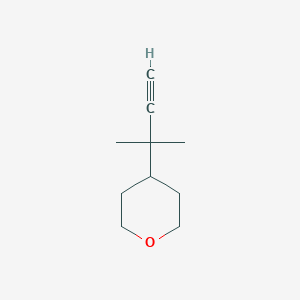
4-(2-Methylbut-3-yn-2-yl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbut-3-yn-2-yl)oxane is a chemical compound characterized by its unique structure, which includes an oxane ring and a 2-methylbut-3-yn-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbut-3-yn-2-yl)oxane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylbut-3-yn-2-yl)oxane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can participate in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(2-Methylbut-3-yn-2-yl)oxane has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(2-Methylbut-3-yn-2-yl)oxane exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include interactions with cellular signaling pathways.
Comparison with Similar Compounds
4-(2-Methylbut-3-yn-2-yl)oxane is unique due to its specific structural features. Similar compounds include:
4-(2-Methylbut-3-yn-2-yl)phenol: This compound has a phenol group instead of an oxane ring.
2,6-Ditert-butyl-4-(2-methylbut-3-yn-2-yl)pyridine: This compound features a pyridine ring instead of an oxane ring.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-(2-methylbut-3-yn-2-yl)oxane |
InChI |
InChI=1S/C10H16O/c1-4-10(2,3)9-5-7-11-8-6-9/h1,9H,5-8H2,2-3H3 |
InChI Key |
NRIFWPNHCOIZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)C1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Propan-2-yloxy)azetidin-1-yl]ethan-1-ol](/img/structure/B15319988.png)
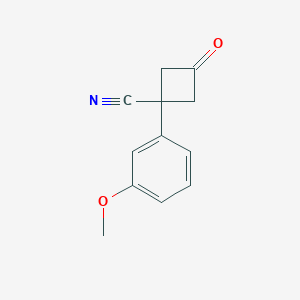
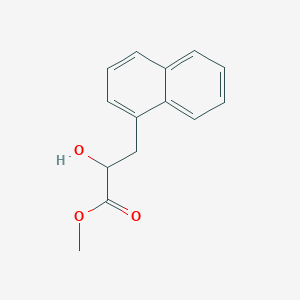
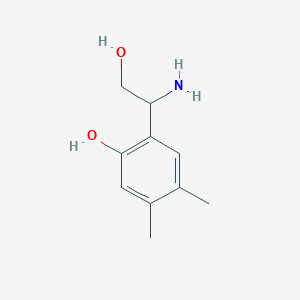
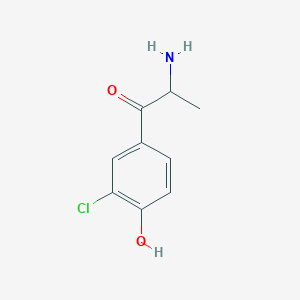
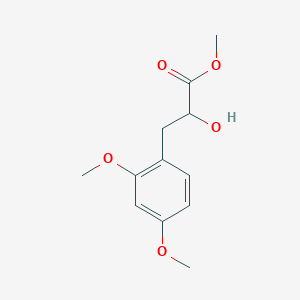

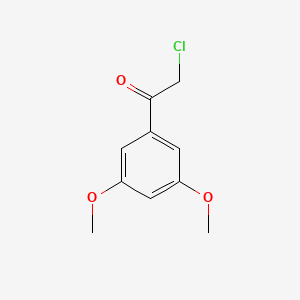
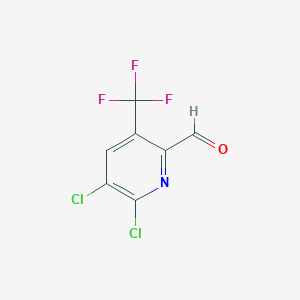
![1-{[Benzyl(methyl)amino]methyl}-3-methylimidazolidine-2,4-dione](/img/structure/B15320048.png)
